molecular formula C12H13N B1355151 2,6,7-Trimethylquinoline CAS No. 72681-37-9

2,6,7-Trimethylquinoline

Cat. No. B1355151
CAS RN: 72681-37-9
M. Wt: 171.24 g/mol
InChI Key: MMRWJFACJFPXEI-UHFFFAOYSA-N
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Description

2,6,7-Trimethylquinoline is a heterocyclic compound with the empirical formula C12H13N . It is a solid substance and is used as a building block in heterocyclic chemistry .


Molecular Structure Analysis

The molecular weight of 2,6,7-Trimethylquinoline is 171.24 g/mol . The SMILES string representation is Cc1ccc2cc(C)c(C)cc2n1 . The InChI representation is 1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

2,6,7-Trimethylquinoline is a solid substance . It has a molecular weight of 171.24 g/mol . The compound is non-polar with a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Antioxidant Applications

2,6,7-Trimethylquinoline and its derivatives, like ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), are primarily recognized for their potent antioxidant properties. These compounds are used in animal feed to protect against lipid peroxidation, which is critical for maintaining the quality and safety of the feed. Ethoxyquin, for instance, is not permitted in food for human consumption except in certain spices, but it can migrate into animal products like farmed fish, poultry, and eggs, leading to human exposure. Despite some safety concerns, it has been generally regarded as safe when used at permitted concentrations (Blaszczyk, Skolimowski, & Augustyniak, 2013).

Chemical Properties and Reactions

Studies have explored the chemical behavior of these compounds, such as their free radical formation. For example, electron spin resonance (ESR) studies on ethoxyquin showed that it partly exists in a free radical form, which is influenced by factors like UV light (Skaare & Henriksen, 1975). Additionally, research has been conducted on the synthesis of 1,2-dihydro-2,2,4-trimethylquinoline derivatives and their interactions in various chemical reactions, indicating their potential for diverse chemical applications (Fotie et al., 2012).

Biological and Pharmacological Research

Research has also been conducted on the biological effects of these compounds. For example, ethoxyquin has been studied for its DNA-damaging effects in human lymphocytes, which could have implications for its safety and use (Blaszczyk, 2006). There's also interest in the pharmacological potential of these compounds. For instance, the antitrypanosomal activity of 1,2-dihydroquinolin-6-ols and their derivatives was studied, showing potential for the development of new trypanocides. These compounds displayed significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, suggesting their potential as therapeutic agents (Fotie et al., 2010).

Food Safety and Preservation

In the context of food safety, the use of these compounds as antioxidants in fish meal and animal feed has been extensively reviewed. Their role in protecting polyunsaturated fatty acids from oxidation is critical for preventing spontaneous combustion in fish meal storage. Studies have compared the efficacy of various analogues of ethoxyquin in this context, highlighting their importance in the food industry (Koning, 2002).

Fluorimetric Properties

The fluorimetric properties of these compounds have also been studied, revealing their potential for use in analytical chemistry. For instance, the fluorescence emission of 1,2-dihydro-2,2,4-trimethylquinoline has been characterized, showing its usefulness in determining the concentration of this compound in polymers and rubber samples (Moldovan et al., 2006).

Safety And Hazards

2,6,7-Trimethylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .

properties

IUPAC Name

2,6,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRWJFACJFPXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522111
Record name 2,6,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trimethylquinoline

CAS RN

72681-37-9
Record name 2,6,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72681-37-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Matsui, K Furukawa, K Shibata - JOURNAL-JAPAN SOCIETY …, 2002 - scholar.archive.org
The Ti02-photocatalyzed reaction of arylamines in alcohols afforded 4-alkoxy-2-alkyl-1, 2, 3, 4-tetrahydroquinolines and 2-alkylqunolines in low to moderate yields. The Ti02-…
Number of citations: 3 scholar.archive.org
AG Osborne - Tetrahedron, 1983 - Elsevier
The ratio of isomers obtained in the synthesis of quinoline derivatives commencing from m-toluidine and 3,4-dimethylaniline has been studied. Introduction of additional 2- and/or 3-alkyl …
Number of citations: 17 www.sciencedirect.com
RV Schultz, JW Jorgenson, MP Maskarinec, RL Kump… - 1980 - osti.gov
Separation and identification of the polynuclear aromatic and aliphatic fractions of solvent-refined coal and its recycle oil were performed using a combination of solvent partition and …
Number of citations: 0 www.osti.gov
N Omidkhah, F Hadizadeh, A Zarghi… - Medicinal Chemistry …, 2023 - Springer
In this study, new cytotoxic agents based on 2-aminobenzamide scaffold were designed, synthesized and evaluated against A549, HCT116 and HT-29 cancer cell lines (inhib%) in …
Number of citations: 3 link.springer.com
N Omidkhah, F Hadizadeh, K Abnous… - Journal of Molecular …, 2022 - Elsevier
A novel series of quinoline-based benzamide derivatives was designed and synthesized as histone deacetylase (HDAC) inhibitors and anticancer agents. The cytotoxic activity of the …
Number of citations: 6 www.sciencedirect.com
J Li, J Zhang, H Yang, G Jiang - The Journal of Organic Chemistry, 2017 - ACS Publications
An aerobic oxidative aromatization of simple aliphatic alcohols and anilines under the Pd(OAc) 2 /2,4,6-Collidine/Brønsted acid catalytic system has been established, providing a direct …
Number of citations: 35 pubs.acs.org
松居正樹, 古川幸治, 柴田勝喜 - 色材協会誌, 2002 - jstage.jst.go.jp
アルコール中でのアリールアミン類の二酸化チタン-光触媒反応によって 4-アルコキシ-2-アルキル-1, 2, 3, 4-テトラヒドロキノリン類と 2-アルキルキノリン類が低から中程度の収率で得られた. アリール…
Number of citations: 4 www.jstage.jst.go.jp

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